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Compound of Interest

Compound Name: 7-Angeloylretronecine

Cat. No.: B15589370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 7-Angeloylretronecine, a pyrrolizidine alkaloid. Due to the limited availability of fully

assigned public data, this guide combines documented information with predicted

spectroscopic values based on the known chemical structure. This approach offers a robust

framework for researchers engaged in the isolation, identification, and analysis of this

compound.

Introduction to 7-Angeloylretronecine
7-Angeloylretronecine is a naturally occurring pyrrolizidine alkaloid found in various plant

species. Pyrrolizidine alkaloids are a large group of heterocyclic organic compounds known for

their potential toxicity and diverse biological activities. The structure of 7-Angeloylretronecine
consists of a retronecine base esterified with angelic acid at the C7 position. Accurate

spectroscopic characterization is crucial for its identification, purity assessment, and further

investigation in pharmacological and toxicological studies.

Molecular Structure:

Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation

pattern of 7-Angeloylretronecine, aiding in its structural elucidation.
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Table 1: Mass Spectrometry Data for 7-Angeloylretronecine

Parameter Value Source

Molecular Formula C₁₃H₁₉NO₃ PubChem[1]

Molecular Weight 237.29 g/mol PubChem[1]

Expected/Observed Ion

Fragments (m/z)

[M+H]⁺ 238.14 Predicted

[M]⁺ 237.14 Predicted

Characteristic Fragments 138, 120 [2]

Note: The expected fragments are based on common fragmentation patterns of pyrrolizidine

alkaloids, representing the retronecine base and its degradation products.

Experimental Protocol for LC-MS Analysis
This protocol is a representative method for the analysis of pyrrolizidine alkaloids like 7-
Angeloylretronecine.

1. Sample Preparation:

Extraction: A homogenized plant sample (2g) is extracted with 40 mL of 0.05 M sulfuric acid

in a 50% methanol solution by shaking for 30 minutes.[3] The extract is then centrifuged.

Solid-Phase Extraction (SPE): The supernatant is purified using an Oasis MCX SPE

cartridge. The cartridge is conditioned with methanol and water. The sample is loaded,

washed with water, and the analyte is eluted with 2.5% ammonia in methanol.[3]

Reconstitution: The eluate is dried under nitrogen and reconstituted in a suitable solvent for

LC-MS analysis.

2. LC-MS/MS Parameters:

Chromatography: A C18 reversed-phase column is typically used with a gradient elution.[3]
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Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly

employed.[3] Multiple Reaction Monitoring (MRM) is used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic

molecules, providing detailed information about the carbon and hydrogen framework.

Disclaimer: The following NMR data are predicted values based on the chemical structure of 7-
Angeloylretronecine and typical chemical shift ranges. Experimentally obtained data may

vary.

Table 2: Predicted ¹H NMR Chemical Shifts for 7-Angeloylretronecine
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Justification

H-2 ~ 3.5 - 4.0 m
Allylic to N, adjacent

to CH

H-3α, H-3β ~ 2.0 - 2.5 m
Aliphatic CH₂ adjacent

to N and CH

H-5α, H-5β ~ 3.0 - 3.5 m
Aliphatic CH₂ adjacent

to N

H-6α, H-6β ~ 2.0 - 2.8 m
Aliphatic CH₂ adjacent

to CH-OH

H-7 ~ 5.0 - 5.5 t or dd

Proton on carbon

bearing the ester

group

H-8 ~ 4.0 - 4.5 m Bridgehead proton

H-9α, H-9β ~ 4.5 - 5.0 m
CH₂ adjacent to ester

and double bond

H-2' ~ 6.0 - 6.5 q
Vinylic proton of

angelic acid moiety

H-3' (CH₃) ~ 1.8 - 2.0 d
Methyl group on the

double bond

H-4' (CH₃) ~ 1.8 - 2.0 s
Methyl group on the

double bond

OH Variable br s Hydroxyl proton

Table 3: Predicted ¹³C NMR Chemical Shifts for 7-Angeloylretronecine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15589370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Predicted Chemical Shift
(δ, ppm)

Justification

C-1 ~ 130 - 135
Vinylic carbon in the

pyrrolizidine ring

C-2 ~ 125 - 130
Vinylic carbon in the

pyrrolizidine ring

C-3 ~ 60 - 65 Carbon adjacent to nitrogen

C-5 ~ 55 - 60 Carbon adjacent to nitrogen

C-6 ~ 30 - 35 Aliphatic carbon

C-7 ~ 70 - 75
Carbon bearing the ester

group

C-8 ~ 75 - 80
Bridgehead carbon adjacent to

nitrogen

C-9 ~ 60 - 65
Carbon of the CH₂O-ester

group

C-1' ~ 165 - 170 Carbonyl carbon of the ester

C-2' ~ 125 - 130
Vinylic carbon of the angelic

acid moiety

C-3' ~ 135 - 140
Vinylic carbon of the angelic

acid moiety

C-4' (CH₃) ~ 15 - 20 Methyl carbon

C-5' (CH₃) ~ 20 - 25 Methyl carbon

Experimental Protocol for NMR Analysis
1. Sample Preparation:

The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD) to a

concentration of 5-10 mg/mL.
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Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

2. NMR Data Acquisition:

Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are

performed for complete structural assignment.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Disclaimer: The following IR data are predicted values based on the functional groups in 7-
Angeloylretronecine.

Table 4: Predicted IR Absorption Frequencies for 7-Angeloylretronecine

Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Mode

O-H (alcohol) 3200 - 3600 (broad) Stretching

C-H (sp³ and sp²) 2850 - 3100 Stretching

C=O (ester) 1700 - 1730 (strong) Stretching

C=C (alkene) 1640 - 1680 (medium) Stretching

C-O (ester) 1150 - 1250 (strong) Stretching

C-N (amine) 1000 - 1250 Stretching

Experimental Protocol for IR Analysis
1. Sample Preparation:

For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry

KBr and pressing it into a transparent disk.
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Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and

allowing the solvent to evaporate on a salt plate (e.g., NaCl).

2. IR Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum is collected first and automatically subtracted from the sample

spectrum.

Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a natural product like 7-Angeloylretronecine.
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Caption: Workflow for the Spectroscopic Characterization of 7-Angeloylretronecine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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